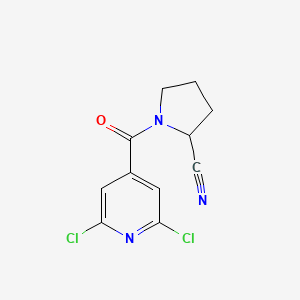![molecular formula C11H14N2O4 B6635682 2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6635682.png)
2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid, also known as MOBA, is a chemical compound that has been extensively studied for its potential use in scientific research. MOBA is a derivative of pyridine-4-carboxylic acid and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid is not fully understood, but it is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in a variety of neurological processes. By inhibiting acetylcholinesterase, 2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, 2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid has been shown to have antioxidant properties and may be useful in the treatment of conditions such as diabetes and cardiovascular disease. 2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid has also been shown to have anti-inflammatory effects and may be useful in the treatment of conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid in lab experiments is its relatively low cost and easy synthesis method. However, 2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid is not widely available and may be difficult to obtain for some researchers. Additionally, 2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid has not been extensively studied in humans, and its safety and efficacy in humans are not well understood.
Orientations Futures
There are many potential future directions for research on 2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid. One area of interest is in the development of new drugs for the treatment of neurological disorders. 2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid may also be useful in the treatment of other conditions such as diabetes and cardiovascular disease. Further research is needed to fully understand the mechanism of action of 2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid and its potential uses in scientific research.
Méthodes De Synthèse
2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid can be synthesized using a variety of methods. One common method involves the reaction of pyridine-4-carboxylic acid with methylamine, followed by the addition of butylmalonic acid. The resulting compound is then treated with acetic anhydride to form 2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid.
Applications De Recherche Scientifique
2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of neurological disorders. 2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid has been shown to have neuroprotective effects and may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-3-8(11(16)17)13(2)10(15)7-4-5-12-9(14)6-7/h4-6,8H,3H2,1-2H3,(H,12,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTPXSQBFOMJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)C1=CC(=O)NC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid](/img/structure/B6635604.png)
![5-[(4-Chloro-2-methylbenzoyl)amino]-2-fluorobenzoic acid](/img/structure/B6635613.png)
![2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B6635621.png)
![4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6635623.png)
![4-Methyl-2-[(2-phenylpropanoylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B6635638.png)
![2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid](/img/structure/B6635639.png)
![2-[4-(2-Phenylpropanoyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B6635644.png)


![3-[(6-Fluoropyridine-3-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6635668.png)

![(3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid](/img/structure/B6635697.png)
![N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6635703.png)
